molecular formula C26H22ClN3O2S B4314447 N-(4-CHLOROBENZYL)-4,6-DIMETHYL-3-{[(2E)-3-PHENYL-2-PROPENOYL]AMINO}THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE

N-(4-CHLOROBENZYL)-4,6-DIMETHYL-3-{[(2E)-3-PHENYL-2-PROPENOYL]AMINO}THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE

Cat. No.: B4314447
M. Wt: 476.0 g/mol
InChI Key: DXFNQIZMCDLYBN-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-CHLOROBENZYL)-4,6-DIMETHYL-3-{[(2E)-3-PHENYL-2-PROPENOYL]AMINO}THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a thieno[2,3-b]pyridine core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLOROBENZYL)-4,6-DIMETHYL-3-{[(2E)-3-PHENYL-2-PROPENOYL]AMINO}THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Thieno[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the 4-chlorobenzyl Group: This step often involves nucleophilic substitution reactions.

    Attachment of the Cinnamoylamino Group: This can be done through amide bond formation using reagents like EDCI or DCC.

    Final Functionalization: The final steps involve introducing the carboxamide group under mild conditions to avoid degradation of the compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLOROBENZYL)-4,6-DIMETHYL-3-{[(2E)-3-PHENYL-2-PROPENOYL]AMINO}THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like KMnO4 or H2O2.

    Reduction: Employing reducing agents such as NaBH4 or LiAlH4.

    Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Halogenating agents like NBS for bromination.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of halogen atoms or other substituents.

Scientific Research Applications

N-(4-CHLOROBENZYL)-4,6-DIMETHYL-3-{[(2E)-3-PHENYL-2-PROPENOYL]AMINO}THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(4-CHLOROBENZYL)-4,6-DIMETHYL-3-{[(2E)-3-PHENYL-2-PROPENOYL]AMINO}THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in cellular signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-CHLOROBENZYL)-4,6-DIMETHYL-3-{[(2E)-3-PHENYL-2-PROPENOYL]AMINO}THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its thieno[2,3-b]pyridine core is particularly noteworthy for its versatility in synthetic chemistry and potential therapeutic applications.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-4,6-dimethyl-3-[[(E)-3-phenylprop-2-enoyl]amino]thieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClN3O2S/c1-16-14-17(2)29-26-22(16)23(30-21(31)13-10-18-6-4-3-5-7-18)24(33-26)25(32)28-15-19-8-11-20(27)12-9-19/h3-14H,15H2,1-2H3,(H,28,32)(H,30,31)/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXFNQIZMCDLYBN-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)NCC3=CC=C(C=C3)Cl)NC(=O)C=CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)NCC3=CC=C(C=C3)Cl)NC(=O)/C=C/C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-CHLOROBENZYL)-4,6-DIMETHYL-3-{[(2E)-3-PHENYL-2-PROPENOYL]AMINO}THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N-(4-CHLOROBENZYL)-4,6-DIMETHYL-3-{[(2E)-3-PHENYL-2-PROPENOYL]AMINO}THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE
Reactant of Route 3
N-(4-CHLOROBENZYL)-4,6-DIMETHYL-3-{[(2E)-3-PHENYL-2-PROPENOYL]AMINO}THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE
Reactant of Route 4
N-(4-CHLOROBENZYL)-4,6-DIMETHYL-3-{[(2E)-3-PHENYL-2-PROPENOYL]AMINO}THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE
Reactant of Route 5
N-(4-CHLOROBENZYL)-4,6-DIMETHYL-3-{[(2E)-3-PHENYL-2-PROPENOYL]AMINO}THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE
Reactant of Route 6
N-(4-CHLOROBENZYL)-4,6-DIMETHYL-3-{[(2E)-3-PHENYL-2-PROPENOYL]AMINO}THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.